1-Methyl-2-undecylquinolin-4(1H)-one

Vue d'ensemble

Description

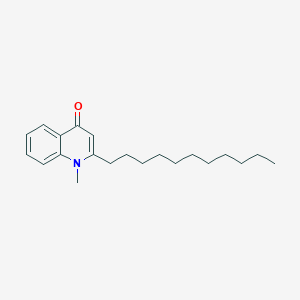

1-Methyl-2-undecylquinolin-4(1H)-one is a chemical compound with the molecular formula C21H31NO and a molecular weight of 313.48 g/mol It is known for its unique structure, which includes a quinoline core substituted with a methyl group at the 1-position and an undecyl chain at the 2-position

Méthodes De Préparation

The synthesis of 1-Methyl-2-undecylquinolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-undecylquinoline and methylating agents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the methylation process.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

1-Methyl-2-undecylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline products.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various quinoline derivatives with modified functional groups.

Applications De Recherche Scientifique

Inhibition of Monoamine Oxidase (MAO)

Mechanism of Action:

MUQ acts as a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). This enzyme plays a critical role in the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B can potentially lead to increased levels of these neurotransmitters, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease.

Research Findings:

- The compound exhibited an IC50 value of 15.3 µM against MAO-B, indicating its potency as an inhibitor .

- Kinetic studies demonstrated that MUQ competitively inhibits MAO-B with a Ki value of 9.91 µM and showed irreversible inhibition upon dialysis .

Anti-calcification Properties

Mechanism:

MUQ has been shown to mitigate calcification in human aortic valve interstitial cells (HAVICs) induced by high phosphate levels. This is achieved through the inhibition of the phosphate cotransporter PiT-1 gene expression, which is crucial for phosphate uptake leading to cellular calcification.

Research Findings:

- In vitro studies indicated that MUQ significantly reduced HAVIC calcification in a concentration-dependent manner (30-300 nM) while also decreasing alkaline phosphatase activity .

- The compound's ability to inhibit PiT-1 gene expression suggests a novel therapeutic approach for preventing vascular calcification associated with chronic kidney disease .

Anticancer Activity

Mechanism:

The compound has been investigated for its cytotoxic effects against various cancer cell lines, potentially offering a new avenue for cancer treatment.

Research Findings:

- MUQ has demonstrated significant anticancer activity against human tumor cells, suggesting its potential as an antitumor agent .

- Case studies have reported that MUQ can induce apoptosis in cancer cells, although the exact mechanisms remain to be fully elucidated.

Antibacterial Activity

Mechanism:

Recent studies have highlighted the antibacterial properties of MUQ against various bacterial strains, indicating its potential use in treating bacterial infections.

Research Findings:

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, contributing to its profile as a broad-spectrum antimicrobial agent .

- Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-Methyl-2-undecylquinolin-4(1H)-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an irreversible and selective inhibitor of monoamine oxidase B (MAO-B), binding to the enzyme and preventing it from metabolizing neurotransmitters.

Pathways Involved: By inhibiting MAO-B, the compound increases the levels of neurotransmitters such as dopamine in the brain, which can help alleviate symptoms of neurological disorders.

Comparaison Avec Des Composés Similaires

1-Methyl-2-undecylquinolin-4(1H)-one can be compared with other similar compounds, such as:

1-Methyl-2-dodecylquinolin-4(1H)-one: This compound has a similar structure but with a dodecyl chain instead of an undecyl chain, which may affect its chemical properties and biological activity.

1-Methyl-2-octylquinolin-4(1H)-one: With an octyl chain, this compound is shorter in length compared to this compound, potentially leading to differences in solubility and reactivity.

The uniqueness of this compound lies in its specific chain length and substitution pattern, which contribute to its distinct chemical and biological properties.

Activité Biologique

1-Methyl-2-undecylquinolin-4(1H)-one is a quinolone alkaloid primarily isolated from the fruit of Evodia rutaecarpa. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H29NO

- Molecular Weight : 311.461 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 429.8 ± 45.0 °C at 760 mmHg

- LogP : 6.64

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways:

- Monoamine Oxidase Inhibition : The compound acts as an irreversible and selective inhibitor of type B monoamine oxidase (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may contribute to neuroprotective effects and potential applications in treating neurodegenerative disorders .

- Protein Kinase Inhibition : Similar to other quinolone derivatives, it may interact with protein kinases, disrupting various signaling pathways that regulate cell growth and apoptosis.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties, making it a candidate for developing new antibiotics .

- Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Its mechanism may involve inducing apoptosis in cancer cells through the modulation of key signaling pathways .

- Immunomodulatory Effects : Research indicates that it may enhance immune responses, which could be beneficial in treating immunocompromised conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Propriétés

IUPAC Name |

1-methyl-2-undecylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIHBZFNMQLPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415762 | |

| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59443-02-6 | |

| Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one to bovine serum albumin (BSA)?

A1: The research article focuses on the isolation and purification of various quinolone alkaloids, including this compound, from the fruit of Tetradium ruticarpum. [] While the article mentions evaluating the binding affinities of the isolated alkaloids to BSA, it doesn't provide specific data on the binding affinity of this compound itself.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.